molecular formula C7H14O3 B12659768 Ethaneperoxoic acid, 1,1-dimethylpropyl ester CAS No. 690-83-5

Ethaneperoxoic acid, 1,1-dimethylpropyl ester

Cat. No.: B12659768
CAS No.: 690-83-5
M. Wt: 146.18 g/mol
InChI Key: FSGAMPVWQZPGJF-UHFFFAOYSA-N
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Description

Ethaneperoxoic acid, 1,1-dimethylpropyl ester, also known as tert-Amyl peroxyacetate, is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . This compound is a peroxyester, which is a class of organic peroxides. It is known for its applications in various chemical processes due to its ability to act as an oxidizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethaneperoxoic acid, 1,1-dimethylpropyl ester can be synthesized through the reaction of tert-amyl alcohol with peracetic acid. The reaction typically occurs under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:

tert-Amyl alcohol+Peracetic acidEthaneperoxoic acid, 1,1-dimethylpropyl ester+Water\text{tert-Amyl alcohol} + \text{Peracetic acid} \rightarrow \text{this compound} + \text{Water} tert-Amyl alcohol+Peracetic acid→Ethaneperoxoic acid, 1,1-dimethylpropyl ester+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the esterification reaction takes place. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethaneperoxoic acid, 1,1-dimethylpropyl ester primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxy acids.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethaneperoxoic acid, 1,1-dimethylpropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethaneperoxoic acid, 1,1-dimethylpropyl ester involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxy group. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • tert-Butyl peroxyacetate
  • tert-Amyl hydroperoxide
  • tert-Butyl hydroperoxide

Comparison: Ethaneperoxoic acid, 1,1-dimethylpropyl ester is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxyesters. For instance, tert-Butyl peroxyacetate has a similar peroxy group but differs in the alkyl chain, affecting its reactivity and applications. Similarly, tert-Amyl hydroperoxide and tert-Butyl hydroperoxide are hydroperoxides rather than peroxyesters, leading to different chemical behaviors and uses .

Properties

CAS No.

690-83-5

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-methylbutan-2-yl ethaneperoxoate

InChI

InChI=1S/C7H14O3/c1-5-7(3,4)10-9-6(2)8/h5H2,1-4H3

InChI Key

FSGAMPVWQZPGJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OOC(=O)C

physical_description

Liquid

Origin of Product

United States

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